molecular formula C10H9ClN4O B10901727 4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901727
M. Wt: 236.66 g/mol
InChI Key: HXNAAYXRKDQIDM-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    N-Methylation: The methylation of the nitrogen atom in the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with pyridine-4-amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide: Another positional isomer with different biological activity.

    4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide: Variation in the position of the carboxamide group.

Uniqueness

4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

4-chloro-1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H9ClN4O/c1-15-6-8(11)9(14-15)10(16)13-7-2-4-12-5-3-7/h2-6H,1H3,(H,12,13,16)

InChI Key

HXNAAYXRKDQIDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

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